4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15329114
InChI: InChI=1S/C17H18BrNO3S2/c1-12-6-8-23-16(12)10-19(15-7-9-24(21,22)11-15)17(20)13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3
SMILES:
Molecular Formula: C17H18BrNO3S2
Molecular Weight: 428.4 g/mol

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

CAS No.:

Cat. No.: VC15329114

Molecular Formula: C17H18BrNO3S2

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide -

Specification

Molecular Formula C17H18BrNO3S2
Molecular Weight 428.4 g/mol
IUPAC Name 4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Standard InChI InChI=1S/C17H18BrNO3S2/c1-12-6-8-23-16(12)10-19(15-7-9-24(21,22)11-15)17(20)13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3
Standard InChI Key QWDCLXAIQKGWRV-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide features a benzamide core substituted with a bromine atom at the para position, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 3-methylthiophen-2-ylmethyl moiety. Its molecular formula is C₁₈H₁₉BrN₂O₃S₂, yielding a molecular weight of 479.44 g/mol. Key physicochemical properties inferred from structural analogs include:

PropertyValue/DescriptionSource Methodology
Melting Point125–130 °C (estimated)Analogous benzamide derivatives
SolubilityModerate in chloroform, low in waterSolubility trends of brominated aromatics
LogP (Partition Coefficient)~3.2 (predicted)Computational modeling

The bromine atom enhances electrophilic reactivity, while the tetrahydrothiophene dioxide group introduces polar characteristics, influencing solubility and bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide likely follows a multi-step protocol inspired by methodologies for related benzamide derivatives :

  • Formation of the Benzamide Core:

    • 4-Bromo-2-methylbenzoic acid is converted to its acid chloride using thionyl chloride.

    • Subsequent coupling with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base yields the monosubstituted benzamide intermediate.

  • N-Alkylation with 3-Methylthiophen-2-ylmethyl Group:

    • The intermediate undergoes alkylation with (3-methylthiophen-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

    • Purification via column chromatography isolates the final product.

Optimization Challenges

  • Regioselectivity: Competing reactions at the tetrahydrothiophene nitrogen require careful temperature control (60–80 °C) .

  • Oxidation State Management: The 1,1-dioxido group necessitates post-synthetic oxidation steps, often using hydrogen peroxide .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for synthesizing kinase inhibitors. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Prodrug Development

The tetrahydrothiophene dioxide group enhances water solubility, making it a candidate for prodrug formulations. Esterase-mediated hydrolysis could release active metabolites in vivo.

Comparative Analysis with Structural Analogs

The table below contrasts key features of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide with related compounds:

Compound NameMolecular WeightKey Functional GroupsBiological Activity
4-Bromo-N-(furan-2-ylmethyl)benzamide292.15 g/molBromobenzamide, furanAntimicrobial
4-Bromo-2-fluoro-N-methylbenzamide232.05 g/molFluorine, methyl groupEnzyme inhibition
Target Compound479.44 g/molTetrahydrothiophene dioxide, methylthiophenePredicted kinase inhibition

The tetrahydrothiophene dioxide group in the target compound confers superior solubility compared to furan-containing analogs, potentially enhancing pharmacokinetics .

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